molecular formula C7H14N4O B1476036 3-Azido-1-(3-methoxypropyl)azetidine CAS No. 2098062-78-1

3-Azido-1-(3-methoxypropyl)azetidine

Cat. No. B1476036
CAS RN: 2098062-78-1
M. Wt: 170.21 g/mol
InChI Key: GUDZAMRYBLYQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(3-methoxypropyl)azetidine is a chemical compound with the molecular formula C7H14N4O . It is used in the preparation of isoxazole-thiazole derivatives as GABA .


Molecular Structure Analysis

The molecular structure of 3-Azido-1-(3-methoxypropyl)azetidine is characterized by a four-membered azetidine ring. The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point, and thermal decomposition temperature .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

3-Azido-1-(3-methoxypropyl)azetidine has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .

Future Directions

The future directions in the research of azetidines include the development of new reaction protocols that overcome some long-standing challenges within this field of research . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties .

properties

IUPAC Name

3-azido-1-(3-methoxypropyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O/c1-12-4-2-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDZAMRYBLYQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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